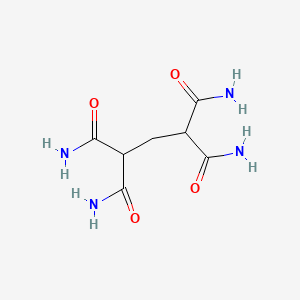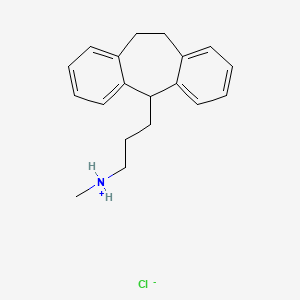
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-N-methyl-, hydrochloride
Übersicht
Beschreibung
5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-N-methyl-, hydrochloride: is a complex organic compound with a molecular structure that includes a fused ring system and a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the dibenzo[cycloheptene] core[_{{{CITATION{{{3{Assembly of 5H-dibenzo [a,d]cycloheptenes by a formal [5 + 2 ...](https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01335e). One common synthetic route is the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by Tf2O (Tetrafluoroboric acid diethyl etherate)[{{{CITATION{{{3{Assembly of 5H-dibenzo [a,d]cycloheptenes by a formal 5 + 2 .... This reaction produces structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields[{{{CITATION{{{_3{Assembly of 5H-dibenzo [a,d]cycloheptenes by a formal 5 + 2 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents, temperature, and pressure, ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand or inhibitor in biological studies, helping to understand various biochemical pathways.
Industry: : Use in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as:
Amitriptyline Hydrochloride: : Another compound with a similar core structure, used as an antidepressant.
Other Dibenzo[a,d]cycloheptenes: : Compounds with similar fused ring systems, which may have different substituents and applications.
These comparisons highlight the uniqueness of 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-N-methyl-, hydrochloride, and its potential for diverse applications.
Eigenschaften
IUPAC Name |
methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,19-20H,6,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRLABSDZUKVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCCC1C2=CC=CC=C2CCC3=CC=CC=C13.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-07-8 | |
| Record name | LU 3-063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)
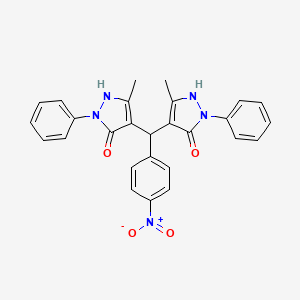
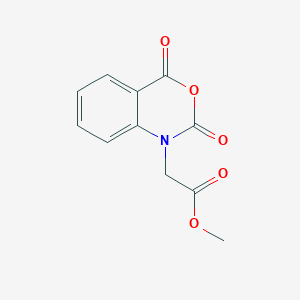
![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)
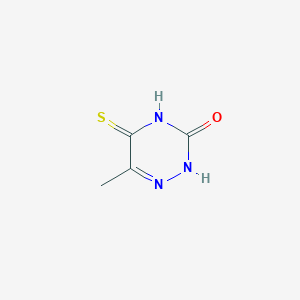
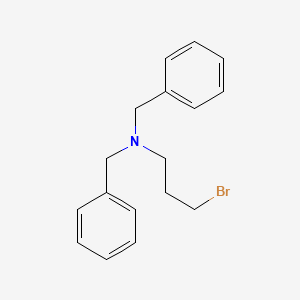
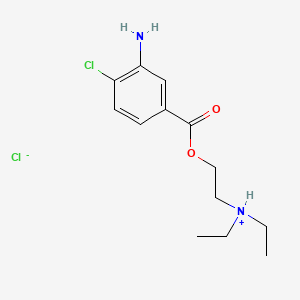
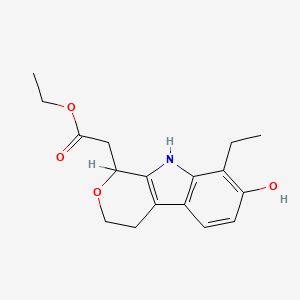
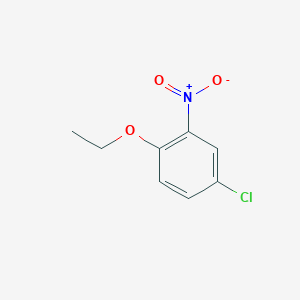
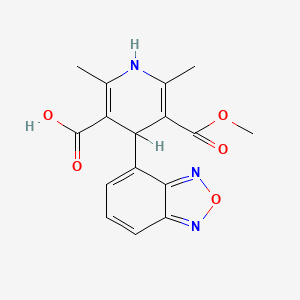
![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)
